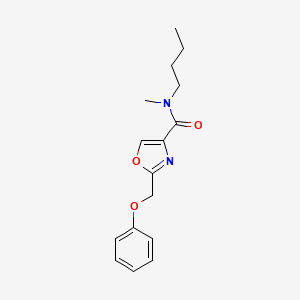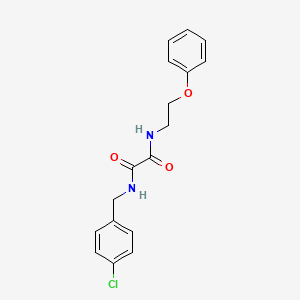
N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide, also known as CBE, is a chemical compound that has been widely studied for its potential use in scientific research. CBE is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating cellular processes.
作用机制
N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for maintaining calcium homeostasis in cells. By inhibiting the SERCA pump, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide disrupts calcium signaling and can lead to a variety of cellular responses. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been shown to modulate the activity of ion channels and G protein-coupled receptors, although the exact mechanisms of these effects are still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide depend on the specific cellular processes being studied. In general, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been shown to disrupt calcium signaling and can lead to changes in cellular metabolism, gene expression, and cell death. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been shown to modulate ion channel activity, which can affect neuronal signaling and muscle function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to reach intracellular targets. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide is also relatively easy to synthesize and has a high purity yield. However, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
未来方向
There are many potential future directions for research on N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide. One area of interest is the development of more specific inhibitors of the SERCA pump, which could have therapeutic applications in diseases such as heart failure and cancer. Another area of interest is the investigation of the role of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in modulating ion channel activity, which could lead to the development of new treatments for neurological disorders. Finally, the use of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in drug discovery and target identification is an area of active research, and new applications for this small molecule are likely to be discovered in the future.
合成方法
N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide can be synthesized by reacting 4-chlorobenzyl chloride with 2-phenoxyethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to form the final product, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide.
科学研究应用
N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been used in a variety of scientific research applications, including studies on the role of calcium signaling in cellular processes, the regulation of ion channels, and the modulation of G protein-coupled receptor activity. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been used to investigate the mechanisms of action of various drugs and to screen for potential drug targets.
属性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-8-6-13(7-9-14)12-20-17(22)16(21)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTORTUBESMUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5174776.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)
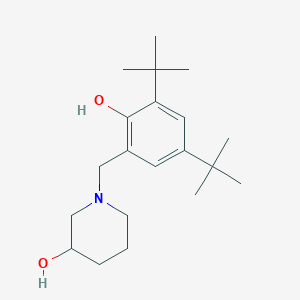
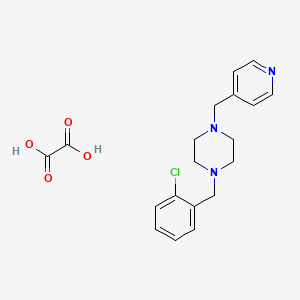
![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
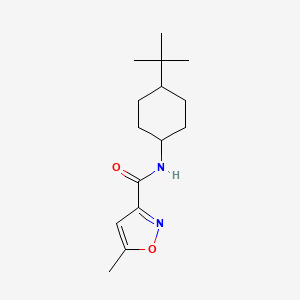
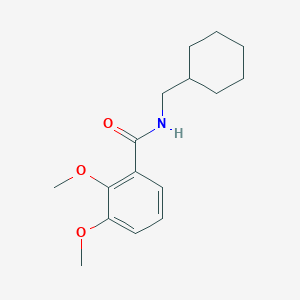
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![8-[2-(4-nitrophenoxy)ethoxy]quinoline](/img/structure/B5174866.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
